[6]-Gingerdione is a member of phenols, a beta-diketone and a monomethoxybenzene.
Gingerdione
CAS No.: 61871-71-4
Cat. No.: VC21338072
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 61871-71-4 |
---|---|
Molecular Formula | C17H24O4 |
Molecular Weight | 292.4 g/mol |
IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione |
Standard InChI | InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 |
Standard InChI Key | KMNVXQHNIWUUSE-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Chemical Properties and Structure
Molecular Structure
Gingerdione features a phenolic ring with a hydroxyl and methoxy group, connected to a long aliphatic chain containing two ketone groups. The IUPAC name for the compound is 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione, which describes its structural arrangement .
Physical and Chemical Properties
The physical and chemical properties of gingerdione contribute to its biological activities and pharmacokinetic behavior. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄O₄ |
Molecular Weight | 292.40 g/mol |
Exact Mass | 292.16745924 g/mol |
Topological Polar Surface Area (TPSA) | 63.60 Ų |
XlogP | 2.60 |
Atomic LogP (AlogP) | 3.44 |
H-Bond Acceptor | 4 |
H-Bond Donor | 1 |
Rotatable Bonds | 10 |
Table 1: Physical and chemical properties of Gingerdione
Chemical Identifiers
For precise identification in chemical databases and literature, gingerdione is associated with the following identifiers:
Identifier | Value |
---|---|
InChI | InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 |
InChI Key | KMNVXQHNIWUUSE-UHFFFAOYSA-N |
SMILES (Canonical) | CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
Table 2: Chemical identifiers for Gingerdione
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
The ADMET profile of gingerdione provides crucial information about its potential as a therapeutic agent. The following table summarizes the predicted ADMET properties:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.16% |
Caco-2 Permeability | Positive | 73.40% |
Blood Brain Barrier | Positive | 52.50% |
Human Oral Bioavailability | Negative | 72.86% |
Subcellular Localization | Mitochondria | 91.09% |
OATP1B1 Inhibitor | Positive | 90.71% |
OATP1B3 Inhibitor | Positive | 93.46% |
BSEP Inhibitor | Positive | 80.00% |
P-glycoprotein Inhibitor | Negative | 88.20% |
P-glycoprotein Substrate | Negative | 50.53% |
CYP2C9 Substrate | Positive | 60.31% |
CYP2D6 Substrate | Negative | 66.87% |
CYP3A4 Inhibition | Negative | 75.85% |
CYP2C9 Inhibition | Negative | 90.70% |
Table 3: ADMET properties of Gingerdione
These properties suggest that gingerdione has good intestinal absorption but potentially poor oral bioavailability. Its ability to cross the blood-brain barrier appears moderate, and it shows interactions with several enzymatic and transport systems involved in drug metabolism.
Biological Activities and Pharmacological Effects
Antioxidant and Anti-inflammatory Activities
Research indicates that 6-gingerdione exhibits significant antioxidant activity as demonstrated by hydroxyl and nitric oxide scavenging assays. At concentrations of 50 μM, 6-gingerdione showed superior antioxidant activity compared to its methylated derivative (compound 2) .
The anti-inflammatory potential of gingerdione has been evidenced through its ability to inhibit lipoxygenase and proteinase activities. These enzymes play critical roles in inflammatory processes, suggesting that gingerdione could be valuable in managing inflammatory conditions .
Hepatoprotective Effects
In vitro studies using HepG2 cells have demonstrated the hepatoprotective effects of 6-gingerdione. When these cells were exposed to 2% ethanol to induce cellular damage, treatment with 6-gingerdione significantly reduced:
These findings suggest that gingerdione may help protect liver cells from alcohol-induced damage, potentially through its antioxidant mechanisms.
NF-κB Pathway Inhibition
One of the key molecular targets of gingerdione is IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). Research on 1-dehydro-δ-gingerdione (D10G) has shown that it suppresses NF-κB-regulated gene expression in lipopolysaccharide (LPS)-activated macrophages .
The NF-κB pathway plays a central role in inflammation, immune response, and cell survival. By targeting IKKβ, gingerdione can potentially modulate various inflammatory processes, suggesting therapeutic applications in NF-κB-associated inflammation and autoimmune disorders .
Research Methodologies and Findings
In Vitro Studies
In vitro studies have employed various cell lines to investigate the biological activities of gingerdione. Particularly noteworthy is the research using HepG2 cells (human liver cancer cells) to assess the hepatoprotective effects of 6-gingerdione against ethanol-induced damage .
The research methodology typically involved:
-
Inducing cellular damage using 2% ethanol
-
Treating the cells with 6-gingerdione
-
Measuring various parameters such as nitric oxide production, apoptosis rates, and ROS generation
Molecular Docking and Simulation Studies
Computational approaches have been employed to predict the interactions between gingerdione and target proteins. In one study, molecular docking and molecular dynamics simulations were used to investigate the potential of gingerdione as an HMG-CoA reductase inhibitor .
The molecular docking results indicated that 6-gingerdione has a binding affinity of -8.84 kcal/mol, forming 3-5 hydrogen bonds with amino acid residues of HMG-CoA reductase. In comparison, simvastatin formed 7 hydrogen bonds, suggesting different binding modes between the two compounds .
Structure-Activity Relationship Studies
Some research has compared the biological activities of 6-gingerdione with related compounds such as 6-gingerol and 6-shogaol. For instance, a study comparing the antioxidant activities of 6-gingerdione and its methylated derivative found that the presence of the hydroxyl group significantly contributes to the antioxidant potential .
Such structure-activity relationship studies provide valuable insights into the structural features responsible for the biological activities of gingerdione, which can guide the development of more potent derivatives.
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